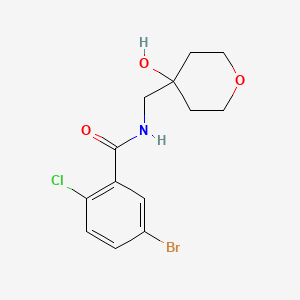
(2,4-Dimethylpyridin-3-yl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethylpyridin-3-yl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H30F3N5O and its molecular weight is 461.533. The purity is usually 95%.
BenchChem offers high-quality (2,4-Dimethylpyridin-3-yl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Dimethylpyridin-3-yl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
Research on similar compounds has provided insights into the molecular interactions of these compounds with biological receptors. For example, studies on cannabinoid receptor antagonists have used molecular modeling to understand how these compounds bind to receptors, revealing the importance of specific substituents for binding affinity and activity (Shim et al., 2002). Such research is crucial for designing compounds with targeted biological activities, avoiding undesirable drug interactions, and improving drug efficacy.
Synthesis and Chemical Properties
The synthetic pathways and chemical reactions involving related compounds have been extensively studied. For instance, reactions of dialkyl but-2-ynoates with anilines have led to revised structures for reaction products, showcasing the complexity and precision required in chemical synthesis (Srikrishna et al., 2010). Such studies contribute to the broader understanding of chemical reactions and are essential for the development of novel pharmaceuticals.
Pharmacological Evaluation
Compounds structurally related to "(2,4-Dimethylpyridin-3-yl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone" have been evaluated for their pharmacological properties, such as inhibiting specific enzymes or receptors that are significant for treating diseases like diabetes and pain. For example, dipeptidyl peptidase IV (DPP-IV) inhibitors have been studied for their potential in treating type 2 diabetes, highlighting the importance of specific structural features for their biological activity and efficacy (Ammirati et al., 2009).
Antimicrobial and Antimycobacterial Activity
The antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, which share a common pyridine motif with the compound , have been explored. These studies aim to develop new therapeutic agents against bacterial and mycobacterial infections, indicating the potential of these compounds in addressing global health challenges related to infectious diseases (R.V.Sidhaye et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as omeprazole, are known to target the proton pump in gastric parietal cells .
Mode of Action
For instance, omeprazole, a proton pump inhibitor, irreversibly binds to cysteines in the pump .
Biochemical Pathways
This effect leads to a reduction in gastric acid secretion .
Result of Action
Based on the action of related compounds, it can be inferred that it may lead to a reduction in the secretion of gastric acid, providing relief from conditions like gastroesophageal reflux disease (gerd) and peptic ulcers .
properties
IUPAC Name |
(2,4-dimethylpyridin-3-yl)-[4-[2-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F3N5O/c1-16-6-9-28-18(3)22(16)23(33)30-10-7-20(8-11-30)32-13-12-31(15-17(32)2)21-5-4-19(14-29-21)24(25,26)27/h4-6,9,14,17,20H,7-8,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIYSKBNAJPIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2CCN(CC2)C(=O)C3=C(C=CN=C3C)C)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-3-(methylamino)propyl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B2924658.png)
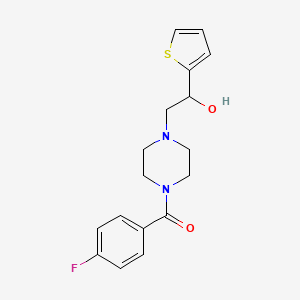
![7-methyl-6-oxo-N-(1-phenylethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2924663.png)



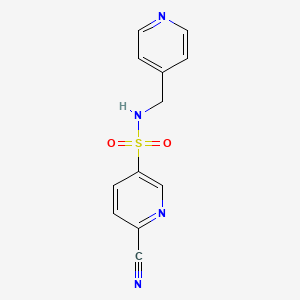
![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2924672.png)
![3-Methyl-1-(oxolan-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2924674.png)
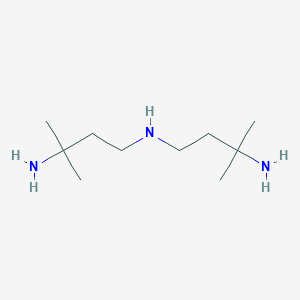
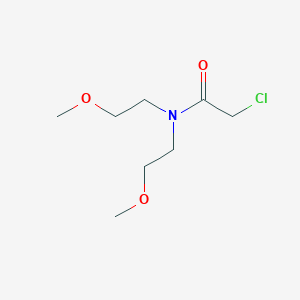
![Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate](/img/structure/B2924678.png)
